molecular formula C7H13NO3 B2725699 tert-Butyl 1,2-oxazetidine-2-carboxylate CAS No. 1803352-98-8

tert-Butyl 1,2-oxazetidine-2-carboxylate

Cat. No.: B2725699
CAS No.: 1803352-98-8
M. Wt: 159.185
InChI Key: WFZPCVCAWZYSLS-UHFFFAOYSA-N
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Description

tert-Butyl 1,2-oxazetidine-2-carboxylate: is a chemical compound with the molecular formula C7H13NO3. It is a member of the oxazetidine family, which are four-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl oxazetidine-2-carboxylate typically involves the reaction of tert-butyl chloroformate with an appropriate oxazetidine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for tert-butyl oxazetidine-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1,2-oxazetidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazetidine-2-carboxylic acids, while reduction can produce various oxazetidine derivatives .

Scientific Research Applications

tert-Butyl 1,2-oxazetidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of tert-butyl oxazetidine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways involved depend on the nature of the reaction and the target molecules .

Comparison with Similar Compounds

  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • 1-Boc-3-azetidinone
  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Comparison: tert-Butyl 1,2-oxazetidine-2-carboxylate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling. Its tert-butyl group provides steric protection, making it less prone to unwanted side reactions .

Properties

IUPAC Name

tert-butyl oxazetidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2,3)11-6(9)8-4-5-10-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZPCVCAWZYSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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